molecular formula C20H26O3Si B15182495 Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- CAS No. 131505-52-7

Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans-

Cat. No.: B15182495
CAS No.: 131505-52-7
M. Wt: 342.5 g/mol
InChI Key: OMVHXNUHFGOVRE-QOFIHUKGSA-N
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Description

Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- is a complex organosilicon compound It features a unique structure with a cyclopropyl group, a trioxabicyclo octane ring, and a phenyl group connected via an ethynyl linkage to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- typically involves multiple steps:

    Formation of the trioxabicyclo octane ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, which can be catalyzed by transition metals such as rhodium or copper.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Ethynylation: The phenyl group is then ethynylated using reagents such as acetylene or its derivatives under palladium-catalyzed coupling conditions.

    Trimethylsilylation: Finally, the ethynylated product is reacted with trimethylsilyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or electrophilic substitution using reagents like bromine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be used to study the effects of organosilicon compounds on biological systems. Its potential as a drug candidate can be explored due to its structural complexity and potential biological activity.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its organosilicon nature may impart desirable characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and trimethylsilane groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)dimethyl-
  • Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)methyl-
  • Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)ethyl-

Uniqueness

The uniqueness of Silane, ((4-(4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, trans- lies in its specific combination of functional groups and structural features. The presence of the trioxabicyclo octane ring and the ethynyl linkage to a trimethylsilane moiety distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

CAS No.

131505-52-7

Molecular Formula

C20H26O3Si

Molecular Weight

342.5 g/mol

IUPAC Name

trimethyl-[2-[4-[4-[(1R,2R)-2-methylcyclopropyl]-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane

InChI

InChI=1S/C20H26O3Si/c1-15-11-18(15)19-12-21-20(22-13-19,23-14-19)17-7-5-16(6-8-17)9-10-24(2,3)4/h5-8,15,18H,11-14H2,1-4H3/t15-,18-,19?,20?/m1/s1

InChI Key

OMVHXNUHFGOVRE-QOFIHUKGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C

Canonical SMILES

CC1CC1C23COC(OC2)(OC3)C4=CC=C(C=C4)C#C[Si](C)(C)C

Origin of Product

United States

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